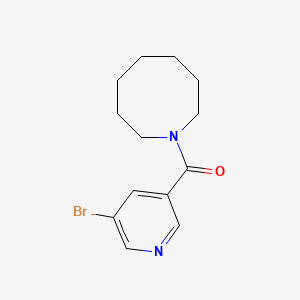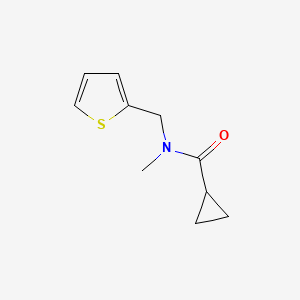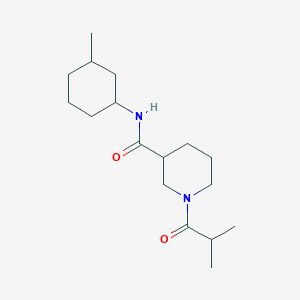
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide, also known as 3F-Phenmetrazine, is a novel designer drug that has been gaining popularity in the research community. It belongs to the phenylmorpholine class of drugs and is structurally similar to the well-known stimulant drug, phenmetrazine. 3F-Phenmetrazine has been found to have potent psychostimulant effects, making it a promising candidate for research in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, leading to increased arousal, alertness, and euphoria. It may also inhibit the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine has been found to have several biochemical and physiological effects. It increases heart rate and blood pressure, leading to increased cardiovascular activity. It also increases body temperature and can cause sweating and dehydration. In addition, it can cause appetite suppression and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine in lab experiments is its potent psychostimulant effects. It can be used to investigate the effects of stimulant drugs on behavior, cognition, and neurotransmitter levels. However, its limitations include its potential for abuse and its lack of specificity for certain neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in the brain. Further research is needed to fully understand the effects and potential applications of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine.
Métodos De Síntesis
The synthesis of 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine involves the reaction of 3-fluorobenzaldehyde with N-methylphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with thiophen-2-ylmethyl chloride to produce 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine has been the subject of several scientific studies, with researchers investigating its potential as a psychostimulant drug. One study found that 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine increased locomotor activity in mice, indicating its potential as a stimulant drug. Another study found that 3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamidezine increased dopamine and norepinephrine levels in the brain, further supporting its potential as a psychostimulant drug.
Propiedades
IUPAC Name |
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(9-12-6-3-7-17-12)13(16)10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWXGXICNFTPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)

![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
